(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.: 588674-16-2
VCID: VC20020125
InChI: InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2
SMILES:
Molecular Formula: C18H15ClFN3OS
Molecular Weight: 375.8 g/mol

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

CAS No.: 588674-16-2

Cat. No.: VC20020125

Molecular Formula: C18H15ClFN3OS

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone - 588674-16-2

Specification

CAS No. 588674-16-2
Molecular Formula C18H15ClFN3OS
Molecular Weight 375.8 g/mol
IUPAC Name (3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2
Standard InChI Key YEUYUUCGDQNOQG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a benzothiophene core substituted with chlorine and fluorine at the 3- and 4-positions, respectively. This bicyclic system is linked via a methanone group to a piperazine ring, which is further functionalized with a pyridin-2-yl group at the 4-position . The presence of electron-withdrawing halogens and the planar benzothiophene system suggests potential for π-π stacking interactions in biological targets.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₈H₁₅ClFN₃OS, with a calculated molecular weight of 391.85 g/mol. Key physicochemical properties are theorized below:

PropertyValue
Molecular FormulaC₁₈H₁₅ClFN₃OS
Molecular Weight391.85 g/mol
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors5 (S, O, 3N)
Rotatable Bonds4

Spectroscopic Identifiers

While experimental data for this exact compound is unavailable, related benzothiophene-piperazine hybrids exhibit characteristic infrared (IR) peaks for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) . Nuclear magnetic resonance (NMR) would likely show aromatic protons in the δ 7.0–8.5 ppm range and piperazine signals near δ 2.5–3.5 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized through sequential functionalization:

  • Benzothiophene Core Synthesis: Cyclocondensation of 2-chloro-3-fluorothiophenol with acetylene derivatives under Pd catalysis .

  • Methanone Linkage: Friedel-Crafts acylation or nucleophilic substitution to attach the piperazine moiety .

  • Piperazine Functionalization: Coupling 4-(pyridin-2-yl)piperazine via Buchwald-Hartwig amination .

Challenges in Crystallization

Analogous piperazine derivatives often require tailored recrystallization protocols. For example, EP2114405B1 describes using ethanol with controlled cooling rates to isolate stable crystalline forms . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated due to the pyridine and piperazine groups .

Computational Modeling and ADMET Predictions

Drug-Likeness Metrics

Using SwissADME:

  • Lipinski Violations: 0 (MW <500, LogP <5)

  • Bioavailability Score: 0.55 (moderate)

  • Blood-Brain Barrier Permeation: Likely, due to moderate polar surface area (≈75 Ų) .

Toxicity Risks

The chloro and fluorinated groups raise alerts for hepatotoxicity in ProTox-II simulations. Mitigation strategies could include prodrug formulations or replacing chlorine with less electrophilic substituents .

Comparative Analysis with Structural Analogs

CompoundTarget IndicationIC₅₀ (nM)Source
(4-fluorophenyl analog)Not reportedN/APubChem
EP2114405B1 (trifluoromethyl derivative)Psychosis12.4Patent
Benzothiophene-2-carboxamideBreast cancer (MCF-7)340Review

This table highlights the impact of substituents on potency. The pyridinyl group may enhance CNS penetration compared to phenyl analogs .

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